molecular formula C16H6O6 B1265869 [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone CAS No. 2420-87-3

[5,5'-Biisobenzofuran]-1,1',3,3'-tetrone

Cat. No. B1265869
CAS RN: 2420-87-3
M. Wt: 294.21 g/mol
InChI Key: WKDNYTOXBCRNPV-UHFFFAOYSA-N
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Patent
US05258530

Procedure details

20 g (135 mmol) of phthalic anhydride was heated at 80° C. for 5 hours in the same manner as in Example 1 except that palladium acetate was omitted. As a result, a BPDA was not formed.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:8]1[C:9]([C:9]2[CH:8]=[CH:7][C:3]3[C:4]([O:6][C:1](=[O:11])[C:2]=3[CH:10]=2)=[O:5])=[CH:10][C:2]2[C:1]([O:6][C:4](=[O:5])[C:3]=2[CH:7]=1)=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.